molecular formula C10H8BrN3O B11851001 8-Bromoquinoline-4-carbohydrazide CAS No. 220844-60-0

8-Bromoquinoline-4-carbohydrazide

Cat. No.: B11851001
CAS No.: 220844-60-0
M. Wt: 266.09 g/mol
InChI Key: ZRBPOYYYLGBZKP-UHFFFAOYSA-N
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Description

8-Bromoquinoline-4-carbohydrazide is a chemical compound with the molecular formula C10H8BrN3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and a carbohydrazide group at the 4th position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinoline-4-carbohydrazide typically involves the bromination of quinoline followed by the introduction of the carbohydrazide group. One common method includes:

    Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 8th position.

    Formation of Carbohydrazide Group: The brominated quinoline is then reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide group at the 4th position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carbohydrazide group, potentially forming amines or other derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carbohydrazine.

Scientific Research Applications

8-Bromoquinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways. The bromine atom and carbohydrazide group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    8-Aminoquinoline: Used in the treatment of malaria.

    Quinoline-4-carbohydrazide: Similar structure but lacks the bromine atom.

Uniqueness

8-Bromoquinoline-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group. This combination may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

220844-60-0

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

8-bromoquinoline-4-carbohydrazide

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-2-6-7(10(15)14-12)4-5-13-9(6)8/h1-5H,12H2,(H,14,15)

InChI Key

ZRBPOYYYLGBZKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C(=O)NN

Origin of Product

United States

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